An In-depth Technical Guide on the Basic Properties of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine
An In-depth Technical Guide on the Basic Properties of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine
Disclaimer: Publicly available information on the specific compound 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is exceedingly scarce. This guide provides an overview based on general chemical principles and data from structurally related analogs. The quantitative data and experimental protocols are presented for informational purposes and should be considered representative.
Core Molecular Data
5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is a heterocyclic organic compound containing a pyridine ring substituted with a bromine atom and a pyrrolidinylethoxy group. Its structure suggests it possesses basic properties due to the nitrogen atoms in the pyridine and pyrrolidine rings, making it of interest in medicinal chemistry and drug discovery as a potential scaffold or intermediate.
Table 1: Physicochemical Properties of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine and Related Analogs
| Property | 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine (Predicted/Estimated) | 5-Bromo-2-(1-pyrrolidinyl)pyridine[1] | 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine[2] |
| Molecular Formula | C₁₁H₁₅BrN₂O | C₉H₁₁BrN₂ | C₁₀H₁₃BrN₂ |
| Molecular Weight | 271.15 g/mol | 227.10 g/mol | 241.13 g/mol |
| CAS Number | Not found | 210963-93-2 | 1187385-95-0 |
| Appearance | Likely a solid at room temperature | Yellow solid[1] | - |
| pKa (Predicted) | Estimated 8.5-9.5 | - | - |
| logP (Predicted) | Estimated 2.5-3.5 | 2.5 (XLogP3)[1] | 2.75 (LogP)[2] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane and chloroform. Low solubility in water. | Low solubility in water; Soluble in common organic solvents.[3] | - |
| Topological Polar Surface Area (TPSA) | ~25.3 Ų | 16.1 Ų[1] | 16.13 Ų[2] |
| Hydrogen Bond Acceptors | 3 | 2[1] | 2[2] |
| Hydrogen Bond Donors | 0 | 0 | 0[2] |
| Rotatable Bonds | 4 | 1[1] | 1[2] |
Experimental Protocols
Due to the lack of specific literature, a detailed, cited experimental protocol for the synthesis of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine cannot be provided. However, a general synthetic approach can be proposed based on established chemical reactions for similar compounds, such as Williamson ether synthesis.
Proposed Synthesis of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine
Objective: To synthesize 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine from 5-bromo-2-hydroxypyridine and 1-(2-chloroethyl)pyrrolidine.
Materials:
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5-bromo-2-hydroxypyridine
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1-(2-chloroethyl)pyrrolidine hydrochloride
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Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
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Anhydrous dimethylformamide (DMF) or another suitable polar aprotic solvent
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Magnetic stirrer and stir bar
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
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Thin Layer Chromatography (TLC) apparatus
Procedure:
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Deprotonation of Hydroxypyridine: To a stirred suspension of sodium hydride in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-bromo-2-hydroxypyridine in anhydrous DMF dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for approximately 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the sodium salt.
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Nucleophilic Substitution: Add a solution of 1-(2-chloroethyl)pyrrolidine (prepared by neutralizing the hydrochloride salt with a base and extracting into an organic solvent, or used directly with a stronger base in the first step) in anhydrous DMF to the reaction mixture.
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Heat the reaction mixture to 60-80 °C and stir for several hours (monitoring by TLC is recommended to determine reaction completion).
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Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
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Extract the aqueous mixture with ethyl acetate.
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine.
Expected Outcome: This method is expected to yield the target compound. The yield will depend on the specific reaction conditions and the purity of the starting materials.
Biological Activity and Signaling Pathways
There is no specific information in the public domain regarding the biological activity or the signaling pathways associated with 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine. However, the pyrrolidine and pyridine moieties are common scaffolds in medicinal chemistry, appearing in compounds targeting a wide range of biological systems. For instance, various substituted bromopyridines and pyrrolidines have been investigated for their potential as kinase inhibitors, receptor antagonists, and anti-infective agents. Any biological activity of the title compound would need to be determined through experimental screening.
Visualizations
As no specific signaling pathways or complex experimental workflows are documented for 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine, a diagram of the proposed general synthesis workflow is provided below.
Caption: Proposed general synthesis workflow for 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine.

